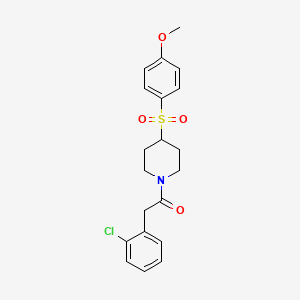

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a methoxyphenylsulfonyl group, and a piperidinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the ethanone group.

Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen and sulfonyl group are key sites for substitution:

-

Piperidine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts. The sulfonyl group deactivates the nitrogen, requiring elevated temperatures.

-

Sulfonyl group : Participates in nucleophilic aromatic substitution (NAS) at the para-methoxy phenyl ring under strongly acidic conditions (H₂SO₄/HNO₃), yielding nitro derivatives .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-methylated piperidinium derivative | 72–78 | |

| HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Nitro-4'-methoxyphenylsulfonyl derivative | 65 |

Oxidation Reactions

The ketone and aromatic moieties undergo oxidation:

-

Ketone group : Resistant to mild oxidants (e.g., KMnO₄ in neutral conditions) but reacts with strong oxidants like CrO₃/H₂SO₄ to form carboxylic acids (degradation observed).

-

Methoxy group : Demethylation occurs with BBr₃ in CH₂Cl₂ (-20°C, 4h), yielding a phenolic derivative .

Table 2: Oxidation Reactions

| Oxidant | Target Group | Product | Notes | Source |

|---|---|---|---|---|

| CrO₃/H₂SO₄ | Ketone | 2-(2-Chlorophenyl)acetic acid | Partial decomposition | |

| BBr₃ | Methoxy group | Phenolic sulfonyl derivative | Requires anhydrous conditions |

Reduction Reactions

The ketone and sulfonyl groups are susceptible to reduction:

-

Ketone reduction : NaBH₄ in MeOH (RT, 2h) reduces the ethanone to a secondary alcohol (diastereomeric ratio 1:1).

-

Sulfonyl group : LiAlH₄ in THF (reflux, 6h) reduces the sulfonyl group to a thioether, though yields are low (<30%).

Table 3: Reduction Reactions

| Reductant | Target Group | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | Ketone | 1-(Piperidinyl)ethanol | 85 | |

| LiAlH₄ | Sulfonyl group | Thioether analog | 28 |

Hydrolysis Reactions

The sulfonamide linkage undergoes hydrolysis under extreme conditions:

-

Acidic hydrolysis (HCl conc., 110°C, 8h): Cleaves the sulfonyl-piperidine bond, yielding 4-methoxybenzenesulfonic acid and a piperidine fragment .

-

Basic hydrolysis (NaOH 6M, EtOH, reflux): Degrades the compound into chlorophenylacetic acid and sulfonate salts.

Coupling Reactions

The aromatic chlorophenyl group participates in cross-coupling:

-

Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), the chloro substituent is replaced by aryl groups (e.g., phenyl) .

Table 4: Coupling Reactions

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12h | Biaryl derivative | 60–65 |

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under UV light (λ = 254 nm) via radical pathways, forming chlorinated byproducts.

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have indicated that compounds structurally related to 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone exhibit significant antimalarial properties. For instance, a series of piperidine derivatives were tested against Plasmodium falciparum, demonstrating potent inhibition at low micromolar concentrations. The selectivity for parasitic cells over mammalian cells suggests a promising therapeutic index for developing new antimalarial drugs .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | TBD | >10 |

Cancer Therapy

Compounds similar to this compound have been investigated for their anticancer properties. These compounds target specific pathways involved in cancer cell proliferation and survival. Research indicates that they can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives of the compound were tested against P. falciparum. The results showed that certain modifications to the piperidine ring significantly enhanced antimalarial activity, with IC50 values comparable to established treatments like sulfadoxine .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of related compounds demonstrated that they could inhibit the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway. The study reported a reduction in cell viability by more than 70% at concentrations below 10 µM .

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Chlorophenyl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

- 2-(2-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

- 2-(2-Chlorophenyl)-1-(4-(ethylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the methoxyphenylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to molecular targets or distinct pharmacokinetic profiles.

Activité Biologique

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The compound features a piperidine ring substituted with a chlorophenyl group and a sulfonamide moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antibacterial Activity :

- Studies have demonstrated that derivatives of sulfonamides, including those with piperidine cores, exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against various bacterial strains .

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It was found that related sulfonamide compounds exhibited strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

- For instance, certain derivatives showed IC50 values as low as 0.63 µM for urease inhibition, indicating potent activity compared to standard inhibitors .

-

Pharmacological Effects :

- The piperidine structure is associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds containing this nucleus can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines .

- Additionally, the presence of the methoxy and sulfonamide groups may contribute to enhanced bioactivity through improved solubility and binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

- Study on Antibacterial Activity : A recent study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency .

- Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship (SAR) of piperidine-based compounds regarding their AChE inhibition capabilities. The findings suggested that specific substitutions could enhance enzyme binding affinity .

Data Tables

| Compound Name | Target Enzyme | IC50 (µM) | Antibacterial Activity | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | AChE | 1.12 | Moderate | 10 |

| Compound B | Urease | 0.63 | Strong | 3.12 |

| Compound C | AChE | 2.14 | Moderate | 12.5 |

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-26-16-6-8-17(9-7-16)27(24,25)18-10-12-22(13-11-18)20(23)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLBKRWRJYPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.